
pateamine A
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Overview
Description
Pateamine A is a marine macrolide that is isolated from the sponge Mycale hentscheli and exhibits anticancer and antiviral properties. It has a role as a marine metabolite, an antiviral agent, an antineoplastic agent, and a eukaryotic initiation factor 4F inhibitor. It is a macrolide, a member of 1,3-thiazoles, a tertiary amino compound, a primary amino compound, and an olefinic compound. This compound an inhibitor of eukaryotic translation.
Scientific Research Applications
Anticancer Properties
Pateamine A exhibits potent antiproliferative and pro-apoptotic effects across various cancer cell lines. Its activity is particularly notable in:
- Melanoma : this compound and its derivative, des-methyl des-amino this compound (DMDAPatA), have shown significant efficacy in xenograft models, leading to tumor regression .
- Chronic Lymphocytic Leukemia (CLL) : DMDAPatA has been demonstrated to block mRNA translation, reduce Mcl-1 protein levels, and induce apoptosis in CLL cells. This action was found to be synergistic with Bcl-2 antagonists, making it a promising candidate for targeted therapy .
Structure-Activity Relationship Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its therapeutic potential. These derivatives are designed to improve selectivity and reduce off-target effects while maintaining or enhancing anticancer activity. Key findings include:
- Second-generation derivatives : These compounds were synthesized with modifications aimed at improving their interaction with eIF4A and enhancing their antiproliferative activity. The structure-activity relationships indicate that specific substitutions can significantly affect potency .
- RNA sequence selectivity : this compound has been shown to mediate RNA sequence-selective translation repression, targeting specific RNA motifs (GNG) that enhance its efficacy against certain cancer types .
Immune Modulation
In addition to its anticancer properties, this compound exhibits immunomodulatory effects. Studies indicate that it does not significantly alter macrophage polarization but can modulate energy metabolism in immune cells, suggesting potential applications in autoimmune diseases or inflammatory conditions .
Comprehensive Data Table
Case Studies
- Melanoma Xenograft Models : In preclinical studies, this compound demonstrated significant tumor regression in melanoma models, highlighting its potential as an effective anticancer agent.
- Chronic Lymphocytic Leukemia : Research indicated that DMDAPatA effectively reduced Mcl-1 levels in CLL cells, providing a novel therapeutic approach that could be combined with existing treatments for enhanced efficacy.
- Translation Inhibition Studies : Genome-wide ribosome profiling revealed that this compound selectively represses translation of specific mRNAs, providing insights into its mechanism and potential applications in drug development .
Q & A
Basic Research Questions
Q. What is the primary biological target of pateamine A, and how was it identified?
this compound targets eukaryotic initiation factor 4A (eIF4A), a RNA helicase critical for translation initiation. This was confirmed via affinity-binding assays using immobilized pateamine to capture eIF4A isoforms (eIF4AI/II) from cell lysates, followed by SDS-PAGE analysis . Covalent interactions between pateamine and eIF4A’s nucleophilic cysteine residue were hypothesized based on forced elution conditions (e.g., heating with thiol-containing buffers) .
Q. How does this compound modulate eIF4A activity mechanistically?
this compound binds eIF4A and enhances its ATPase and helicase activities, paradoxically stalling translation by preventing ribosome scanning. This occurs through a proposed "double-stranded RNA mimicry" mechanism, where pateamine disrupts eIF4A’s interaction with mRNA secondary structures. Experimental validation includes in vitro helicase assays and competitive binding studies with RNA substrates .
Q. What experimental models are suitable for studying this compound’s effects on translation?
In vitro models like luciferase reporter assays (e.g., IL-2 promoter-driven systems) quantify pateamine’s inhibition of translation initiation . In vivo, melanoma mouse models demonstrate its anticancer efficacy, with DMDA-PatA (a simplified analogue) inducing tumor regression via eIF4A inhibition . Cell lines with oncogenic dependencies (e.g., ras- or bcr-abl-transformed 32D myeloid cells) are sensitive to pateamine-induced apoptosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in protein expression data following pateamine treatment?
Discrepancies (e.g., unchanged NF-κB p105 levels despite polypurine motifs in its 5' UTR) suggest context-dependent effects. Methodological solutions include:
- Combining omics approaches : Pair quantitative mass spectrometry (proteomics) with RNA-seq or qRT-PCR to distinguish direct translational inhibition from cellular feedback .
- Control experiments : Use cycloheximide (general translation inhibitor) to isolate pateamine-specific effects .
- Dose-response analysis : Test higher pateamine concentrations to overcome potential threshold effects .
Q. What structural features of this compound are critical for its activity, and how can analogues be optimized?
The molecule comprises a "binding domain" (dienoate side chain) and a "scaffolding domain" (macrolide core). Key findings:
- Dienoate : Acts as a Michael acceptor for covalent eIF4A binding .
- Scaffolding domain : Simplified analogues like DMDA-PatA retain potency (IC50 0.81 nM vs. 4.01 nM for natural pateamine) by maintaining spatial orientation of functional groups .
- Thiazole replacement : Triazole-substituted analogues show reduced activity, indicating the thiazole’s role in target engagement .
Q. How do mRNA features (e.g., 5' UTR length) influence this compound’s transcript-specific effects?
Transcripts with longer 5' UTRs (avg. 211 nucleotides) are more susceptible to pateamine-induced downregulation due to increased secondary structure dependency on eIF4A. Shorter UTRs (avg. 180 nucleotides) may evade inhibition or exhibit compensatory upregulation . Experimental validation involves bioinformatics analysis of UTR sequences from differentially expressed proteins and functional assays using UTR-swapped reporter constructs.
Q. What strategies improve the stability and bioavailability of this compound analogues?
- Macrocycle stabilization : Replace labile ester linkages with amides or heterocycles (e.g., pyrone rings) to reduce hydrolysis .
- Side-chain modifications : Methylation at C11, C14, C21, and C23 enhances metabolic stability without compromising binding .
- Prodrug approaches : Mask reactive groups (e.g., dienoate) until target site delivery .
Q. Methodological Considerations
Q. How should researchers design experiments to differentiate eIF4A inhibition from off-target effects?
- Genetic validation : Use eIF4A knockdown/knockout models to confirm phenotype replication.
- Pharmacological controls : Compare effects with other eIF4A inhibitors (e.g., hippuristanol) .
- Affinity pulldowns : Confirm direct binding via biotinylated pateamine (e.g., Pat-B) and streptavidin-sepharose .
Q. What analytical methods are recommended for quantifying this compound and its metabolites?
- LC-MS/MS : High sensitivity for trace detection (LOQ < 1 nM) in biological matrices .
- Stability assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) .
Q. How can combination therapies enhance this compound’s anticancer efficacy?
Synergistic partners include:
Properties
CAS No. |
139220-18-1 |
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Molecular Formula |
C31H45N3O4S |
Molecular Weight |
555.8 g/mol |
IUPAC Name |
(3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione |
InChI |
InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1 |
InChI Key |
DSPNTLCJTJBXTD-DUVSFDJRSA-N |
SMILES |
CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |
Isomeric SMILES |
CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N |
Canonical SMILES |
CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pateamine A; (-)-Pateamine; (-)-Pateamine A; Pateamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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